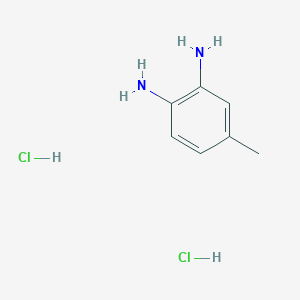

Toluene-3,4-diamine, dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12Cl2N2 |

|---|---|

Molecular Weight |

195.09 g/mol |

IUPAC Name |

4-methylbenzene-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C7H10N2.2ClH/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,8-9H2,1H3;2*1H |

InChI Key |

NOZDSXWNRQGIDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)N.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of Toluene-3,4-diamine Precursors

The primary contemporary route for producing Toluene-3,4-diamine relies on the chemical reduction of a specific nitroaromatic precursor. This approach is favored due to the availability of the starting materials and the efficiency of the reduction process.

Catalytic hydrogenation stands as the key industrial method for the synthesis of Toluene-3,4-diamine. This process involves the reduction of o-Nitro-p-toluidine using hydrogen gas in the presence of a metal catalyst. The optimization of this reaction is crucial for achieving high product purity and yield, which are critical for its use in subsequent applications. patsnap.comgoogle.com

Achieving high conversion rates of o-Nitro-p-toluidine to Toluene-3,4-diamine with minimal by-product formation requires careful optimization of several reaction parameters. These include temperature, pressure, catalyst choice, catalyst loading, and the solvent system employed. Research and process development have identified specific ranges and combinations that lead to optimal outcomes, with reported product purity reaching 99.5% and yields as high as 96-97%. patsnap.comgoogle.com

####### 2.1.1.1.1. Temperature and Pressure Parameters

Temperature and pressure are critical parameters that directly influence the reaction rate and selectivity of the catalytic hydrogenation of o-Nitro-p-toluidine. Elevated temperatures and pressures are generally employed to facilitate the reaction. google.com Specific synthesis methods have demonstrated that operating within a defined temperature range of 65°C to 85°C and a pressure range of 1.0 to 4.0 MPa is effective. patsnap.comgoogle.com For the hydrogenation of other aromatic nitro compounds, temperatures can range from 50°C to 150°C. google.com Maintaining these parameters within their optimal ranges is essential for maximizing the yield of Toluene-3,4-diamine while preventing undesirable side reactions.

Table 1: Optimized Temperature and Pressure Parameters for o-Nitro-p-toluidine Hydrogenation

| Parameter | Optimized Range | Source(s) |

|---|---|---|

| Temperature | 65 - 85 °C | patsnap.comgoogle.com |

####### 2.1.1.1.2. Catalyst Selection and Loading (e.g., Palladium-on-Carbon, Raney Nickel, Platinum)

The choice of catalyst is fundamental to the success of the hydrogenation process. Noble metal catalysts are commonly used for the reduction of aromatic nitro compounds. google.com For the conversion of o-Nitro-p-toluidine, catalysts such as Palladium-on-Carbon (Pd/C) and Raney Nickel have proven to be particularly effective. patsnap.comgoogle.com Platinum-based catalysts are also widely utilized for similar nitroarene reductions. researchgate.net Catalyst loading, defined as the weight ratio of the catalyst to the substrate, is another key variable. A specific example demonstrates the use of 30 kg of a Nickel catalyst for the hydrogenation of 300 kg of o-nitro-p-toluidine, corresponding to a catalyst loading of 10% by weight. patsnap.com

Table 2: Catalysts for o-Nitro-p-toluidine Hydrogenation

| Catalyst | Type | Typical Application | Source(s) |

|---|---|---|---|

| Palladium-on-Carbon (Pd/C) | Heterogeneous | Reduction of nitroarenes | google.com |

| Raney Nickel | Heterogeneous | Reduction of nitroarenes | patsnap.comgoogle.com |

####### 2.1.1.1.3. Solvent System Influence (e.g., Methanol-Water, Alcohol Solvents)

The solvent system plays a crucial role in the hydrogenation reaction, affecting reactant solubility, mass transfer, and catalyst activity. rsc.org Alcohol-based solvents are commonly employed in the synthesis of Toluene-3,4-diamine from o-Nitro-p-toluidine, with methanol (B129727) being a frequently cited example. patsnap.comgoogle.com Protic solvents are often favored in hydrogenation reactions as they can promote rapid reaction rates. rsc.orgresearchgate.net The ratio of solvent to the raw material is also an important consideration, with effective weight ratios reported to be in the range of 1.5:1 to 3:1. patsnap.comgoogle.com For instance, one process describes dissolving 300 grams of o-nitro-p-toluidine in 450 grams of methanol, which corresponds to a 1.5:1 solvent-to-substrate ratio. patsnap.com

Table 3: Solvent Systems for o-Nitro-p-toluidine Hydrogenation

| Solvent Type | Example(s) | Key Influence | Source(s) |

|---|---|---|---|

| Alcohol Solvents | Methanol | Effective for reactant dissolution and reaction medium | patsnap.comgoogle.com |

The hydrogenation of o-Nitro-p-toluidine can be carried out using different reactor configurations, primarily batch and continuous flow systems. The choice of reactor technology has significant implications for process safety, scalability, and efficiency. nih.govnih.gov

The traditional approach involves using a batch reactor, such as a stirred autoclave. patsnap.comgoogle.com In this setup, all reactants are loaded into the vessel, and the reaction proceeds until completion. While suitable for various scales, batch processes can face challenges related to heat and mass transfer, especially during scale-up. almacgroup.com

In contrast, continuous flow reactor systems represent a more modern approach. researchgate.net These systems offer numerous advantages, including enhanced safety due to the small volume of hydrogen gas present at any given time, superior temperature and pressure control, and improved interaction between the substrate, hydrogen, and catalyst. almacgroup.com The transition from batch to continuous flow processing is a notable trend in the chemical industry, driven by the potential for more efficient and consistent production. nih.govnih.gov However, for some specific reactions, batch processing may still be preferable despite its drawbacks. nih.gov

Table 4: Comparison of Batch and Continuous Flow Reactor Systems for Hydrogenation

| Feature | Batch Reactor | Continuous Flow Reactor | Source(s) |

|---|---|---|---|

| Operation Mode | Reactants are loaded at once; reaction proceeds over time. | Reactants are continuously fed and product is continuously removed. | patsnap.comresearchgate.net |

| Safety | Larger volumes of hazardous materials (e.g., H2 gas) present. | Small reactor volume enhances safety. | almacgroup.com |

| Process Control | Can have challenges with heat and mass transfer. | Excellent control over temperature, pressure, and reaction time. | almacgroup.com |

| Scalability | Scale-up can be complex. | More straightforward scalability. | researchgate.net |

| Efficiency | May have lower throughput. | Often results in improved efficiency and yield. | researchgate.net |

Catalytic Hydrogenation of Nitro-Precursors

Optimization of Reaction Conditions for o-Nitro-p-toluidine Conversion

Formation and Characterization of the Dihydrochloride (B599025) Salt

Aromatic diamines like Toluene-3,4-diamine are basic compounds capable of reacting with acids to form salts. The formation of a dihydrochloride salt involves the protonation of both amino groups by hydrochloric acid.

Toluene-3,4-diamine possesses two basic amino groups, allowing it to react with two equivalents of a strong acid like hydrochloric acid (HCl) to form a stable dihydrochloride salt. This acid-base reaction is typically performed by dissolving the free base in a suitable solvent and adding a stoichiometric amount of aqueous or gaseous HCl. The resulting salt, Toluene-3,4-diamine dihydrochloride, often exhibits increased water solubility compared to the parent diamine. This property is advantageous for applications that occur in aqueous systems. The formation of the salt is an exothermic reaction that yields the salt and water. The use of o-phenylenediamine (B120857) dihydrochloride in subsequent reactions, such as benzimidazole (B57391) synthesis, has been noted to reduce colored impurities and allow for more homogenous mixing.

Isomer Separation Techniques and Methodologies

The synthesis of Toluene-3,4-diamine often results in a mixture containing its structural isomer, 2,3-Toluenediamine (2,3-TDA), as both are ortho-toluenediamines (o-TDA). The separation of these closely related isomers is essential for obtaining a pure product and is typically achieved through physical methods like distillation or crystallization.

Crystallization is a highly effective technique for separating 3,4-TDA from its 2,3-TDA isomer from a mixture where the components are present in significant quantities. The success of this method relies on the differential solubility of the isomers in a selected solvent at various temperatures.

A common method involves dissolving the o-TDA isomer mixture, which may contain 40-70% 3,4-TDA and 30-60% 2,3-TDA, in an aromatic solvent such as toluene (B28343), benzene (B151609), or xylene. The solution is then cooled, causing the less soluble 3,4-TDA to crystallize preferentially. A significant trade-off exists between yield and purity, which is controlled by the final crystallization temperature. For example, using toluene as the solvent, cooling to a higher temperature (e.g., 30°C) results in a precipitate of almost 100% pure 3,4-TDA, but with a low yield of 20-30%. Conversely, cooling to a much lower temperature (e.g., -10°C) can increase the yield to 80-90%, but the purity of the 3,4-TDA may decrease to around 96%.

Water has also been identified as a surprisingly effective, non-organic solvent for this separation. When an o-TDA isomer mixture is dissolved in hot water and subsequently cooled, a substantially pure crystalline product of 3,4-TDA can be obtained in high yields.

Table 2: Effect of Crystallization Temperature on Yield and Purity of 3,4-TDA from Toluene

| Final Crystallization Temperature | Approximate Yield of 3,4-TDA | Approximate Purity of 3,4-TDA | Source |

|---|---|---|---|

| 30 °C | 20-30% | ~100% | |

| 15 °C | 48.6% | 99.3% | |

| -10 °C | 80-90% | ~96% |

Crystallization-Based Separation of ortho-Toluenediamine Isomers (e.g., 3,4- vs. 2,3-TDA)

Solvent Selection and Cooling Profiles

The choice of solvent is a determining factor in the efficacy of crystallization as a purification technique. libretexts.org An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, facilitating precipitation of the pure substance upon cooling. libretexts.org For the separation of diaminotoluene isomers, toluene has been identified as a surprisingly effective solvent. google.com This is unexpected because crystallization is typically less effective when impurities are present in high concentrations, and the starting material can contain 40-70% 3,4-toluenediamine mixed with 30-60% 2,3-toluenediamine. google.com Despite the structural similarities between the isomers, using toluene as a solvent allows for the isolation of substantially pure 3,4-toluenediamine in high yields. google.com

Cooling profiles during crystallization are meticulously controlled to influence crystal size, purity, and yield. mdpi.comresearchgate.net The rate of cooling directly impacts the level of supersaturation, which is the driving force for both crystal nucleation and growth. uni-halle.de A controlled cooling process, as opposed to natural or rapid cooling, can optimize the formation of pure crystals. researchgate.net For instance, in the crystallization of 3,4-toluenediamine from a toluene solution, the final temperature of the cooling profile is a critical parameter. Cooling to temperatures around 0°C to -10°C has been shown to significantly increase the yield without a drastic reduction in purity. google.com Advanced cooling strategies, such as oscillating temperature profiles, can also be employed. These methods involve cycles of cooling and heating to dissolve smaller, less perfect crystals and promote the growth of larger, more stable ones, ultimately narrowing the crystal size distribution. mdpi.com

Table 1: Effect of Solvent and Cooling on Crystallization Outcomes

| Parameter | Solvent System | Temperature Profile | Observed Outcome |

|---|---|---|---|

| Solvent Polarity | Apolar (e.g., Toluene) | Controlled Cooling | High selectivity for desired isomer, good yield. google.com |

| Solvent Polarity | Polar Protic (e.g., Ethanol) | Rapid Cooling | Can lead to lower crystallisability and long induction times. nih.govnih.gov |

| Cooling Rate | Linear Cooling | - | Standard method for inducing supersaturation. mdpi.com |

| Cooling Rate | Progressive Cooling | - | Can improve crystal size and morphology. mdpi.com |

| Cooling Rate | Oscillating Temperature | - | Narrows crystal size distribution by dissolving fine crystals. mdpi.com |

Purity and Yield Interdependence in Isomer Separation

The key to an effective separation process is to find an optimal balance. For the 3,4-toluenediamine and 2,3-toluenediamine isomer pair in a toluene solvent system, it has been demonstrated that a significant increase in yield can be achieved with only a minor sacrifice in purity. google.com For example, when cooling a specific mixture to 15°C, a yield of 48.6% was achieved with a purity of 99.3%. By continuing the cooling to 0°C, the yield increased substantially to 70%, while the purity only decreased slightly to 97%. google.com This illustrates a favorable interdependence where yield can be maximized without compromising the product's quality beyond acceptable limits. The process must be carefully calibrated, as cooling substantially below 0°C could lead to excessive precipitation of the 2,3-isomer, thus significantly reducing the purity of the final Toluene-3,4-diamine product. google.com

Table 2: Research Findings on Purity vs. Yield in 3,4-Toluenediamine Crystallization

| Final Cooling Temperature (°C) | Yield of 3,4-Toluenediamine (%) | Purity of 3,4-Toluenediamine (%) | Reference |

|---|---|---|---|

| 15 | 48.6 | 99.3 | google.com |

| 0 | 70.0 | 97.0 | google.com |

| ~ -10 | 80-90 | ~ 96.0 | google.com |

This delicate balance highlights the importance of precise temperature control in the final stages of the synthesis to meet the desired product specifications for both quantity and quality.

Chemical Reactivity and Mechanistic Investigations

Acid-Base Equilibria and Salt Formation Dynamics

Toluene-3,4-diamine is a basic compound due to the presence of two amino groups. In the presence of acids, it readily forms salts. The dihydrochloride (B599025) salt, Toluene-3,4-diamine, dihydrochloride, is a stable, water-soluble form of the diamine. The formation of this salt is an exothermic reaction where the lone pairs of electrons on the nitrogen atoms of the amino groups accept protons from hydrochloric acid. This neutralization reaction is a fundamental aspect of its chemistry, influencing its solubility and handling. nih.govnoaa.gov The equilibrium is shifted towards the salt form in acidic conditions.

The basicity of the amino groups is influenced by the electron-donating methyl group on the benzene (B151609) ring, which slightly increases the electron density on the nitrogen atoms, making them more receptive to protonation compared to unsubstituted o-phenylenediamine (B120857).

Table 1: Acid-Base Properties

| Property | Value |

| pKa (predicted) | 4.59 ± 0.10 |

Note: The predicted pKa value suggests that Toluene-3,4-diamine is a weak base. guidechem.com

Acylation Reactions for Amide Derivatization

The amino groups of Toluene-3,4-diamine can undergo acylation reactions with acylating agents such as acyl chlorides or acid anhydrides to form amide derivatives. wikipedia.org This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

For instance, reaction with acetyl chloride in the presence of a base to neutralize the HCl byproduct would yield N,N'-(4-methyl-1,2-phenylene)diacetamide. The reaction conditions can be controlled to achieve mono- or di-acylation. The formation of amides is a common strategy to protect the amino groups during other synthetic transformations or to synthesize molecules with specific properties. scribd.comresearchgate.netlibretexts.org

Diazotization and Coupling Reactions in Azo Dye Synthesis

One of the most significant applications of Toluene-3,4-diamine is in the synthesis of azo dyes. guidechem.comnih.gov This process involves two key steps: diazotization of the diamine followed by a coupling reaction. ajol.infogoogle.com

Formation of Diazonium Salts in Acidic Media

In the presence of a cold, acidic solution (typically hydrochloric or sulfuric acid) and a source of nitrous acid (usually generated in situ from sodium nitrite), the primary aromatic amino groups of Toluene-3,4-diamine are converted into diazonium salts. organic-chemistry.org Given that there are two amino groups, a bis(diazonium) salt, 4-methyl-1,2-phenylenebis(diazonium) chloride, can be formed under appropriate stoichiometric conditions.

The reaction is highly temperature-sensitive and is typically carried out at temperatures between 0 and 5 °C to prevent the unstable diazonium salt from decomposing and losing nitrogen gas. chemguide.co.uk The mechanism involves the formation of the nitrosonium ion (NO+) as the electrophile, which is then attacked by the nucleophilic amino group.

Coupling Mechanisms with Electron-Rich Aromatic Compounds

The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction. libretexts.orgualberta.ca Common coupling components include phenols, naphthols, and other aromatic amines. The coupling reaction typically occurs at the para position to the activating group of the coupling component, unless this position is blocked. libretexts.org

The lone pair of electrons on the activating group (e.g., -OH or -NH2) increases the electron density of the aromatic ring, making it susceptible to attack by the diazonium ion. The reaction results in the formation of an azo compound, characterized by the -N=N- linkage, which connects the two aromatic rings. unb.ca

Research on Stable Colored Complex Formation

The azo compounds synthesized from Toluene-3,4-diamine are often highly colored due to the extended conjugated system of pi electrons created by the azo linkage between the aromatic rings. libretexts.org The specific color of the dye depends on the chemical structure of both the diazo component (derived from Toluene-3,4-diamine) and the coupling component, as well as any substituents present on the aromatic rings. ajol.info Research in this area focuses on synthesizing dyes with specific colors, high stability (lightfastness), and good affinity for various substrates like textiles.

Oxidation Pathways and Product Formation

Aromatic amines, including Toluene-3,4-diamine, are susceptible to oxidation. wikipedia.org Exposure to air and light can lead to the formation of colored, oxidized impurities, causing the compound to darken over time from a colorless or light tan solid to a brownish or purplish hue. nih.govguidechem.comwho.int

The oxidation can be more pronounced in the presence of oxidizing agents. For example, oxidation of similar aromatic diamines can lead to the formation of complex polymeric structures or quinone-diimines. The specific products formed depend on the oxidant used and the reaction conditions. The dihydrochloride salt is generally more stable to oxidation than the free base. In the context of hair dyes, where related compounds like 2,5-toluenediamine sulfate (B86663) are used, oxidation is a key step in color formation, often facilitated by an oxidizing agent like hydrogen peroxide. google.com

Upon heating to decomposition, Toluene-3,4-diamine emits toxic fumes of nitrogen oxides. nih.govnoaa.govguidechem.com

Formation of Toluquinones via Strong Oxidizing Agents

The oxidation of Toluene-3,4-diamine using strong oxidizing agents leads to the formation of toluquinones. This reaction involves the conversion of the amino groups (-NH2) into carbonyl groups (=O), transforming the aromatic diamine into a quinone structure. The primary product of this oxidation is 4-methyl-1,2-benzoquinone. This transformation is a typical reaction for ortho-phenylenediamines, where the adjacent amino groups are readily oxidized to form the corresponding ortho-quinone.

Role of Reagents (e.g., Potassium Permanganate (B83412), Hydrogen Peroxide)

Specific oxidizing agents are crucial for driving the conversion of Toluene-3,4-diamine to toluquinones. The choice of reagent can influence the reaction efficiency and product selectivity.

Potassium Permanganate (KMnO4): As a powerful oxidizing agent, potassium permanganate can effectively oxidize the amino groups of Toluene-3,4-diamine. youtube.commasterorganicchemistry.com The reaction typically proceeds in an aqueous solution. The permanganate ion (MnO4-) is reduced in the process, often to manganese dioxide (MnO2), which is observed as a brown precipitate. youtube.comsciencemadness.org

Hydrogen Peroxide (H2O2): Hydrogen peroxide can also be used for the oxidation of aromatic amines. This reaction often requires a catalyst to proceed efficiently. The catalytic process enhances the oxidizing power of H2O2, allowing for the conversion of the diamine to the corresponding quinone.

| Oxidizing Agent | Role in Reaction | Typical Product |

|---|---|---|

| Potassium Permanganate (KMnO4) | Strong oxidant that converts amino groups to carbonyls. | 4-methyl-1,2-benzoquinone |

| Hydrogen Peroxide (H2O2) | Oxidant, often used with a catalyst, for the same transformation. | 4-methyl-1,2-benzoquinone |

Reduction Reactions and Mechanistic Elucidation

While Toluene-3,4-diamine itself is an amine and thus in a reduced state, its synthesis is a critical reduction process. The industrial production of toluenediamines, including the 3,4-isomer, is achieved through the catalytic hydrogenation of the corresponding dinitrotoluene isomers. mdpi.comgoogle.com

Catalytic Hydrogenation to Toluidines

Toluene-3,4-diamine is synthesized via the catalytic hydrogenation of 3,4-dinitrotoluene (B24868) or o-nitro-p-toluidine. patsnap.comgoogle.com This industrial process is fundamental for producing the diamine intermediates required for manufacturing polyurethanes and other chemicals. mdpi.comresearchgate.net The reaction involves the reduction of two nitro groups (-NO2) to amino groups (-NH2) using hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on a high-surface-area material like activated carbon (Pd/C) or as Raney nickel. researchgate.netgoogle.comgoogle.com The reaction is typically carried out in a solvent, such as methanol (B129727) or ethanol, under controlled temperature and pressure to ensure high conversion and selectivity. patsnap.comacs.org For instance, hydrogenation can be performed at temperatures of 65-85°C and pressures of 1.0-4.0 MPa. patsnap.comgoogle.com

| Catalyst | Typical Support | Common Reaction Conditions |

|---|---|---|

| Palladium (Pd) | Carbon (C) | Liquid phase, elevated temperature and pressure. researchgate.netacs.org |

| Platinum (Pt) | Carbon (C), Chromium(IV) Oxide | Liquid phase, various temperatures and pressures. researchgate.net |

| Raney Nickel (Ni) | - (Alloy) | Slurry reactors, often with alcohol solvents. patsnap.comgoogle.com |

Understudied Mechanisms of Reduction

The catalytic hydrogenation of dinitrotoluenes to diaminotoluenes is a complex, multi-step reaction. The mechanism involves several intermediates as the two nitro groups are sequentially reduced. researchgate.netacs.org The reaction pathway can proceed through nitroso and hydroxylamine (B1172632) intermediates. For the closely related 2,4-dinitrotoluene, intermediates such as 4-(hydroxyamino)-2-nitrotoluene, 4-amino-2-nitrotoluene, and 2-amino-4-nitrotoluene have been identified. researchgate.netacs.org

The reaction kinetics and pathways are often described by Langmuir-Hinshelwood models, which account for the adsorption of reactants onto the catalyst surface. mdpi.comacs.org Despite its industrial importance, the precise mechanism, including the influence of the catalyst support and the steric hindrance effects on the catalyst surface, remains an area of active research. mdpi.com The complexity arises from the parallel and consecutive reaction pathways that can lead to the final diamine product or to various byproducts. researchgate.netacs.org

Coordination Chemistry and Metal Complexation Research

Schiff Base Ligand Synthesis Utilizing Toluene-3,4-diamine

Schiff bases are typically synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. In the context of Toluene-3,4-diamine, its two primary amine groups can react with aldehydes to form di-imine Schiff base ligands. This reaction is generally reversible and is often catalyzed by acid or base, or driven to completion by the removal of water.

The reaction of Toluene-3,4-diamine with aromatic aldehydes such as salicylaldehyde (B1680747) or benzaldehyde (B42025) is expected to yield tetradentate Schiff base ligands. The general reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine or azomethine (-C=N-) bond.

When Toluene-3,4-diamine reacts with two equivalents of salicylaldehyde, a Schiff base ligand with N2O2 donor atoms is formed. The presence of the hydroxyl group in salicylaldehyde provides the oxygen donor sites. Similarly, reaction with two equivalents of benzaldehyde would result in a Schiff base with two imine nitrogen donor atoms. The reaction is typically carried out by refluxing the reactants in an appropriate solvent like ethanol.

Table 1: Expected Schiff Base Ligands from Toluene-3,4-diamine

| Aldehyde | Expected Schiff Base Ligand | Donor Atoms |

|---|---|---|

| Salicylaldehyde | N,N'-bis(salicylidene)toluene-3,4-diamine | N2O2 |

Complexation with Transition Metal Ions

Schiff base ligands derived from aromatic diamines are excellent chelating agents for a variety of transition metal ions due to the presence of multiple donor atoms. The imine nitrogen and, in the case of salicylaldehyde derivatives, the phenolic oxygen atoms can coordinate with metal ions to form stable metal complexes.

The synthesis of metal complexes with Schiff base ligands derived from Toluene-3,4-diamine would typically involve the reaction of the pre-synthesized ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent. Alternatively, a template synthesis can be employed where the metal ion is present during the condensation reaction between the diamine and the aldehyde, directing the formation of the macrocyclic ligand around the metal center.

Complexes with transition metals such as Copper(II), Cobalt(II), Nickel(II), and Cobalt(III) are widely studied. These complexes are often colored, crystalline solids and can be characterized by various spectroscopic techniques including FT-IR, UV-Vis, and NMR spectroscopy, as well as by magnetic susceptibility measurements and single-crystal X-ray diffraction to determine their molecular structure.

In Schiff bases derived from salicylaldehyde, the coordination with a metal ion typically occurs through the deprotonated phenolic oxygen and the imine nitrogen atoms. ekb.eg This results in the formation of stable five- or six-membered chelate rings. For Schiff bases derived from benzaldehyde, coordination would primarily involve the nitrogen atoms of the two imine groups. The geometry of the resulting metal complex (e.g., square planar, tetrahedral, or octahedral) is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the Schiff base ligand.

Table 2: Potential Catalytic Applications of Toluene-3,4-diamine Schiff Base Metal Complexes

| Metal Ion | Potential Catalytic Reaction |

|---|---|

| Cu(II) | Oxidation of alcohols, epoxidation of olefins |

| Co(II) | Oxidation of hydrocarbons, reduction of nitroaromatics |

Investigations into Stereochemical Activity and Redox Behavior of Analogous Dithiol Complexes (e.g., Toluene-3,4-dithiol)

Significant research has been conducted on the coordination chemistry of Toluene-3,4-dithiol, an analogue of Toluene-3,4-diamine where the amine groups are replaced by thiol groups. These studies provide valuable insights into the potential stereochemical and redox behavior of related complexes.

Complexes of Toluene-3,4-dithiol (tdt) with various metal ions have been synthesized and characterized. For instance, reactions with Group 5B chlorides (AsCl3, SbCl3, BiCl3) have yielded complexes with varying stoichiometries and geometries. acs.org X-ray crystal structure determination of [AsCl(tdt)] confirmed a tetrahedral geometry with stereochemical participation of the lone pair of electrons on the arsenic(III) center. acs.org

The redox behavior of Toluene-3,4-dithiol and its metal complexes has also been a subject of investigation. Electrochemical studies have been employed to understand the electron transfer processes in these molecules. The ability of the dithiolate ligand to stabilize different oxidation states of the coordinated metal ion is a key aspect of their chemistry.

Table 3: Investigated Properties of Toluene-3,4-dithiol Metal Complexes

| Metal/Element | Investigated Property | Observation | Reference |

|---|---|---|---|

| As(III) | Stereochemistry | Tetrahedral geometry in [AsCl(tdt)] | acs.org |

| Sb(III) | Stoichiometry | Formation of [Sb(Htdt)(tdt)] and [Sb(tdt)3] complexes | acs.org |

This comprehensive overview, drawing parallels from analogous compounds, provides a foundational understanding of the coordination chemistry and potential applications of metal complexes derived from Toluene-3,4-diamine.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Analysis Techniques

Chromatography is a cornerstone for separating and analyzing the components of a chemical mixture. Techniques like HPLC and GC are instrumental in the detailed characterization of Toluene-3,4-diamine, dihydrochloride (B599025).

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used method for determining the purity of Toluene-3,4-diamine. In this technique, the compound is dissolved in a suitable solvent and injected into the HPLC system. The sample travels through a column packed with a stationary phase, and its components are separated based on their differential interactions with the stationary and mobile phases.

As the separated components exit the column, they pass through a UV detector. Aromatic compounds like Toluene-3,4-diamine absorb UV light at specific wavelengths. The detector measures this absorbance, producing a chromatogram where the area of the peak corresponding to the main compound is proportional to its concentration. Purity is then assessed by comparing the area of the main peak to the total area of all peaks detected in the chromatogram. For the analysis of the related compound 3,4-Toluene diamine, a limit of quantification (LOQ) has been established, demonstrating the sensitivity of the method. analytice.com

Table 1: HPLC-UV Method Parameters for 3,4-Toluene Diamine Analysis This table is interactive. Click on headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Analytical Method | Derivatization-Extraction / HPLC-UV | analytice.com |

For highly specific and confirmatory analysis, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). This powerful combination leverages the separation capabilities of HPLC with the mass-resolving power of MS/MS, providing unequivocal identification of the target analyte. A study on toluene (B28343) diamine (TDA) isomers demonstrates the effectiveness of Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, coupled with MS/MS. irsst.qc.ca This method allows for the detection and quantification of TDA at very low levels, making it suitable for trace analysis and confirmatory purposes. irsst.qc.ca The method's performance is characterized by its low limits of detection (LOD) and quantification (LOQ). irsst.qc.ca

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like Toluene-3,4-diamine. In the positive ion mode (ESI+), the analyte molecules are protonated to form [M+H]+ ions before entering the mass spectrometer. irsst.qc.canih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantitative analysis. irsst.qc.caspringernature.com In an MRM experiment, a specific parent ion (precursor ion) corresponding to the analyte is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. springernature.com This precursor-to-product ion transition is unique to the target compound, which significantly reduces background noise and enhances the specificity of the analysis. irsst.qc.ca The use of MRM mode in UPLC-MS/MS allows for much lower limits of detection for TDA isomers. irsst.qc.ca

Table 2: UPLC-MS/MS Analytical Performance for TDA Isomers This table is interactive. Click on headers to sort.

| Isomer | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| 2,6-TDA | 6.86 ng/mL | 22.85 ng/mL | irsst.qc.ca |

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical tool for identifying and quantifying volatile and semi-volatile trace impurities that may be present in Toluene-3,4-diamine, dihydrochloride. thermofisher.com Impurity profiling is a mandatory step in the manufacturing of pharmaceutical ingredients to ensure product safety and efficacy. thermofisher.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for each compound that acts as a chemical fingerprint. cdc.gov

This technique is used to detect impurities that may arise during synthesis, purification, or storage. thermofisher.com For instance, related isomers or residual starting materials can be identified. The analysis of TDA in various matrices has been successfully performed using GC-MS, often involving a derivatization step to improve the chromatographic properties of the amines. cdc.govelsevierpure.com

HPLC-MS/MS for Specificity and Confirmatory Analysis

Molecular Spectroscopic Techniques

Molecular spectroscopy involves the interaction of electromagnetic radiation with molecules, providing valuable information about their structure and functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ucdavis.edu When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. An FT-IR spectrum is a plot of this absorption versus wavenumber.

For this compound, the FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present. nist.gov These include N-H stretching vibrations for the amine groups, C-H stretching for the aromatic ring and the methyl group, and C=C stretching for the aromatic ring. libretexts.orglibretexts.org The presence of the dihydrochloride salt would also influence the spectrum, particularly in the regions associated with the amine groups.

FT-IR is also a valuable tool for validating the incorporation of a monomer like Toluene-3,4-diamine into a polymer structure. During polymerization, the functional groups of the monomer react to form the polymer backbone. By comparing the FT-IR spectrum of the final polymer with that of the starting monomer, one can confirm the reaction. For example, the disappearance or significant shift of the amine (N-H) stretching bands of the diamine monomer would indicate its successful reaction and incorporation into the polymer chain.

Table 3: General Characteristic FT-IR Absorption Bands for Toluene-3,4-diamine Functional Groups This table is interactive. Click on headers to sort.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 (sharp) | libretexts.org |

| Aromatic (C-H) | Stretch | 3000 - 3100 | libretexts.org |

| Methyl (C-H) | Stretch | ~2900 | nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Structural Elucidation of Ligands and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei such as hydrogen (¹H) and carbon-13 (¹³C).

For the dihydrochloride salt, the protonation of the two amino groups to form ammonium (B1175870) groups (-NH₃⁺) would significantly influence the NMR spectrum. Key expected differences include:

Solvent: The spectrum would be recorded in a polar solvent like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) due to the salt's ionic nature.

Chemical Shifts: The electron-withdrawing nature of the -NH₃⁺ groups would cause a significant downfield shift (to a higher ppm value) for the aromatic protons and carbons compared to the free base. The protons of the ammonium groups themselves would appear as a broad signal, the position of which can be concentration and temperature-dependent.

Table 1: Experimental NMR Data for Toluene-3,4-diamine (Free Base) in CDCl₃ This data is for the unprotonated parent compound and serves as a reference.

Data sourced from PubChem CID 10332. nih.gov

UV-Vis Spectroscopy for Electronic Transitions in Coordination Complexes

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like Toluene-3,4-diamine, the primary electronic transitions observed are π → π* transitions associated with the conjugated system of the benzene (B151609) ring.

When Toluene-3,4-diamine acts as a ligand to form a coordination complex with a metal ion, the UV-Vis spectrum can change significantly. New absorption bands may appear due to charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). These transitions provide valuable information about the electronic structure and bonding within the complex.

For this compound, the protonation of the amino groups would be expected to cause a hypsochromic (blue) shift in the π → π* absorption bands compared to the free base. This is because the protonation lowers the energy of the non-bonding orbitals, increasing the energy gap for the transition. While a specific spectrum for the dihydrochloride is not available, PubChem notes a UV spectrum for the free base was recorded by Sadtler Research Laboratories. nih.gov

Table 2: Expected UV-Vis Spectroscopic Features

X-ray Diffraction (XRD) for Crystal Structure Determination and Supramolecular Assembly Analysis

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of molecular structure by mapping electron density to yield exact bond lengths, bond angles, and torsional angles.

A crystal structure analysis of this compound would confirm:

The molecular geometry of the 4-methyl-1,2-phenylenediammonium cation.

The specific sites of protonation on the nitrogen atoms.

The positions of the chloride counter-ions within the crystal lattice.

The intricate network of intermolecular interactions, such as hydrogen bonds between the ammonium groups and the chloride ions, which dictates the supramolecular assembly and crystal packing.

Although a published crystal structure for this compound was not identified in the searched literature, the table below illustrates the typical crystallographic data obtained from an XRD experiment.

Table 3: Illustrative Crystallographic Data from XRD Analysis This table is a hypothetical representation of data that would be obtained from an XRD experiment.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for confirming the compound's stoichiometry and assessing its purity. For this compound, with a molecular formula of C₇H₁₂Cl₂N₂, the analysis would verify the ratio of carbon, hydrogen, nitrogen, and chlorine.

**Table 4: Theoretical Elemental Composition of this compound (C₇H₁₂Cl₂N₂) **

Calculations are based on a molecular weight of 195.09 g/mol.

Compound Reference Table

Table 5: List of Mentioned Compounds

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Reaction Properties

Quantum chemical calculations offer a powerful tool to explore the intrinsic properties of molecules. While specific studies focusing exclusively on Toluene-3,4-diamine are limited in the public domain, research on closely related aromatic systems and toluenediamines provides a basis for understanding its chemical nature.

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. Computational studies have been employed to determine the proton affinities of various aromatic compounds. For instance, high-level calculations on toluene (B28343) have yielded proton affinity values that are in good agreement with experimental data. The protonation of toluenediamines can occur at either of the nitrogen atoms of the amino groups or on the aromatic ring. The specific proton affinity values would depend on the position of the amino groups and the resulting stability of the protonated species.

Geometric parameters, such as bond lengths and angles, are also accurately predicted by quantum chemical calculations. For toluene, calculations have shown that the carbon-carbon bond lengths in the aromatic ring are approximately 1.39 Å, and the bond connecting the methyl group to the ring is around 1.511 Å. For Toluene-3,4-diamine, the presence of two amino groups is expected to influence these geometric parameters due to their electronic effects on the aromatic ring.

Table 1: Calculated Proton Affinities for Related Aromatic Compounds

| Compound | Calculation Level | Proton Affinity (kcal/mol) |

|---|---|---|

| Benzene (B151609) | CISD/6-311G** | 180.3 |

| Toluene | CISD/6-311G** | 188.7 |

Data sourced from a computational study on benzenium and toluenium isomers.

Atomic population analysis, such as the Mulliken population analysis, provides insight into the distribution of electronic charge within a molecule. For toluenediamines, this analysis would reveal the partial charges on each atom, highlighting the electron-rich nature of the amino groups and the aromatic ring.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Calculations have shown that the polarizability of toluene is higher than that of benzene, and that protonation of these molecules leads to a tightening of the electron cloud and a decrease in polarizability. The presence of the highly polarizable amino groups in Toluene-3,4-diamine would likely result in a higher molecular polarizability compared to toluene.

Table 2: Calculated Dipole Moments and Polarizabilities for Related Aromatic Compounds

| Compound | Calculation Level | Dipole Moment (Debye) | Polarizability (a.u.) |

|---|---|---|---|

| Benzene | SCF | 0.00 | 58.45 |

| Toluene | SCF | 0.31 | 70.36 |

Data sourced from a computational study on benzenium and toluenium isomers.

Computational Modeling of Reaction Mechanisms

Computational modeling is a crucial tool for understanding the intricate details of chemical reactions, providing insights into reaction pathways, transition states, and the influence of reaction conditions.

The phosgenation of toluenediamines is a critical industrial process for the production of toluene diisocyanate (TDI). Computational studies, particularly on the 2,4-toluenediamine (2,4-TDA) isomer, have explored the mechanisms of this reaction in detail. wikipedia.orgnih.govyoutube.com These studies have identified two primary reaction pathways: "stepwise phosgenation" and "phosgenations first". wikipedia.orgyoutube.com

In the stepwise phosgenation mechanism, one of the amino groups reacts with phosgene (B1210022) to form a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride (HCl) to form an isocyanate group. Subsequently, the second amino group undergoes the same sequence of reactions. wikipedia.orgyoutube.com

In the "phosgenations first" mechanism, both amino groups react with phosgene to form a di-carbamoyl chloride intermediate. This intermediate then undergoes two consecutive HCl elimination steps to yield the final toluene diisocyanate product. wikipedia.orgyoutube.com

Due to the asymmetry of the amino groups in isomers like 2,4-TDA, multiple distinct reaction pathways exist within these two general mechanisms. youtube.com Theoretical calculations have shown that the "phosgenations first" mechanisms are generally energetically superior to the stepwise pathways. wikipedia.orgnih.gov

Computational studies have compared the thermodynamic and energy profiles of the toluenediamine phosgenation reaction in both the gas phase and in a condensed phase, typically using a solvent like o-dichlorobenzene (ODCB) which is used in industrial processes. wikipedia.orgnih.govyoutube.com

In the gas phase , the reaction barriers are significantly higher. allen.in The calculations provide standard enthalpy of formation values for the reactants, intermediates, and products. For example, the standard enthalpy of formation for 2,4-TDA has been recommended as 59.3 kJ/mol. wikipedia.orgallen.in

In the condensed phase (in ODCB solvent), the reaction barriers are dramatically reduced compared to the gas-phase reaction. wikipedia.orgallen.in This solvent effect is a critical factor in the efficiency of the industrial process. The thermodynamic properties, including relative enthalpies and Gibbs free energies, have been calculated at different temperatures to understand the temperature dependence of the reaction. nih.gov

The energy profiles calculated through methods like G3MP2B3 model chemistry reveal the relative energies of intermediates and transition states for each reaction pathway, allowing for the identification of the most favorable reaction mechanism from both a thermodynamic and kinetic standpoint. wikipedia.orgyoutube.com

Table 3: Recommended Standard Enthalpy of Formation (kJ/mol) from a Theoretical Study on 2,4-TDA Phosgenation

| Compound | Standard Enthalpy of Formation (kJ/mol) |

|---|---|

| 2,4-Toluenediamine (2,4-TDA) | 59.3 |

| 2,4-Toluene diisocyanate (2,4-TDI) | -94.1 |

Data sourced from a theoretical study on the phosgenation of 2,4-Toluenediamine. wikipedia.orgallen.in

Materials Science and Supramolecular Chemistry Applications

Polymer Chemistry Research

The research into Toluene-3,4-diamine (3,4-TDA) in polymer science explores its role as a precursor, monomer, and additive to create polymers with specific thermal and mechanical properties. While its isomers, 2,4-TDA and 2,6-TDA, are more common in large-scale industrial applications, the unique ortho-positioning of the amine groups in 3,4-TDA imparts distinct reactivity and structural characteristics to the polymers derived from it.

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. The primary isocyanate used in many polyurethane products is Toluene (B28343) Diisocyanate (TDI). Toluene-3,4-diamine serves as a precursor to an isomer of TDI, although it is not the primary isomer used in mainstream applications.

The industrial synthesis of TDI is a multi-step process that begins with the nitration of toluene to produce dinitrotoluene (DNT). ufrgs.br This DNT is then hydrogenated to yield toluenediamine (TDA). ufrgs.brscispace.com The final step is the reaction of TDA with phosgene (B1210022) (phosgenation) to form TDI. ufrgs.brscispace.com

Flexible polyurethane foams are one of the largest applications for TDI, used extensively in furniture, bedding, and automotive seating. ufrgs.brnih.gov These foams are produced through the polymerization reaction of TDI with polyols, with water often used as a blowing agent to create the foam's cellular structure. scispace.comepotek.com

The quality and properties of the resulting foam are highly dependent on the purity of the raw materials, particularly the TDI. Since 3,4-TDA is an undesired precursor that can lead to byproducts during TDI synthesis, its presence in the initial TDA feedstock can negatively impact the final foam product. The high standards for TDI used in flexible foam manufacturing necessitate the stringent removal of isomers like Toluene-3,4-diamine from the production stream. st-andrews.ac.ukepotek.com Furthermore, residual unreacted TDA in finished foam products is a quality control concern, with voluntary certification programs in place to limit the concentration of aromatic diamines to low levels (e.g., <5 mg/kg). nih.gov

The two amine groups of Toluene-3,4-diamine allow it to function as a monomer in step-growth polymerization to form polyamides and polyureas.

Polyamides are synthesized through the condensation reaction of a diamine with a dicarboxylic acid or, more reactively, a diacid chloride. youtube.com Research has demonstrated the synthesis of novel polyamides by reacting 2,5-furandicarboxylic acid dichloroanhydride with various aromatic and aliphatic diamines, including 3,4-toluenediamine. researchgate.net The incorporation of the rigid, unsymmetrical 3,4-TDA monomer into the polymer backbone influences the final properties, such as thermal stability and solubility. researchgate.net

Toluene-3,4-diamine is an effective curing agent, or hardener, for epoxy resins. Aromatic amines are known to produce cured epoxy systems with high thermal stability and excellent chemical resistance. nih.gov Commercial use often involves a mixture of the ortho-isomers of toluenediamine (2,3-TDA and 3,4-TDA) for this purpose.

The curing mechanism involves the reaction of the active hydrogens on the primary amine groups of 3,4-TDA with the epoxide (oxirane) rings of the epoxy resin. This reaction is a nucleophilic ring-opening addition. Each primary amine group has two active hydrogens, allowing a single 3,4-TDA molecule to react with up to four epoxy groups. This process builds a dense, three-dimensional, cross-linked thermoset network, transforming the liquid resin into a hard, rigid solid. nih.gov The rigidity of the aromatic ring in 3,4-TDA contributes to a high glass transition temperature (Tg) in the cured product, which is the temperature at which the polymer transitions from a glassy to a rubbery state. epotek.comepotek.com

The table below compares the typical maximum glass transition temperatures (Tg) achievable with different classes of epoxy curing agents when used with a standard epoxy resin (DGEBA), illustrating the high performance of aromatic amine systems.

| Curing Agent Type | Example | Stoichiometry (Curing Agent / Resin) | Maximum Tg (°C) |

|---|---|---|---|

| Aliphatic Amine | Polyoxypropylene diamine D-230 | 1 | 90 |

| Cycloaliphatic Amine | Isophorone diamine (IPDA) | 1 | 149 |

| Anhydride (B1165640) | Methyltetrahydrophthalic anhydride (MTHPA) | 0.90-0.95 | 125 |

| Dianhydride | Benzophenonetetracarboxylic dianhydride (BTDA) | 0.45-0.55 | 238 |

Data sourced from comparative studies on epoxy curing agents. dianhydrides.comazom.com Aromatic diamines like TDA isomers contribute to high Tg values, typically falling in the upper range of amine-cured systems.

In the synthesis of high-performance elastomers, particularly polyurethanes, Toluene-3,4-diamine is recognized as a highly effective chain extender. nbinno.com Chain extenders are low-molecular-weight diols or diamines that react with an isocyanate-terminated prepolymer. ufrgs.br

The mechanism involves the rapid reaction of the amine groups of 3,4-TDA with the terminal isocyanate groups of the prepolymer chains. This reaction forms strong, rigid urea (B33335) linkages, which create "hard segments" within the polymer's otherwise flexible "soft segment" matrix. ufrgs.brnbinno.com These hard segments, due to their polarity and ability to form extensive hydrogen bonds, aggregate into well-defined domains. scispace.com These domains act as physical cross-links, reinforcing the soft matrix and significantly enhancing the elastomer's mechanical and thermal properties. scispace.comnbinno.com The use of an aromatic diamine like 3,4-TDA as a chain extender is a key strategy for increasing the molecular weight, hardness, tensile strength, and thermal stability of polyurethane elastomers. nbinno.com

The following table shows representative data on how the choice of chain extender can influence the mechanical properties of polyurethane elastomers.

| Chain Extender Type | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Aliphatic Diol (e.g., 1,4-Butanediol) | 85 - 95 | 20 - 35 | 400 - 600 |

| Aromatic Diamine (e.g., TDA isomer) | >90 | >30 | <400 |

| Aliphatic Diamine (e.g., EDA) | 70 - 80 | 15 - 25 | >500 |

Representative values compiled from studies on polyurethane elastomers. scispace.commnrubber.com Aromatic diamine extenders generally increase hardness and tensile strength while reducing elongation compared to aliphatic extenders.

Validation of Polymer Incorporation via Analytical Techniques

The successful incorporation of Toluene-3,4-diamine as a monomer unit into polymer backbones, such as in polyamides, is validated through a combination of spectroscopic and thermal analysis techniques. These methods confirm the formation of the desired polymer structure and characterize its properties.

Spectroscopic Analysis: Infrared (IR) spectroscopy is a primary tool for confirming the polymerization process. The disappearance of characteristic absorption bands for the amino (-NH2) groups of the diamine monomer and the appearance of new bands corresponding to amide linkages (-NH-CO-) provide clear evidence of successful polymerization. For instance, the absence of N-H stretching vibrations around 3333-3433 cm⁻¹ (typical for primary amines) and the emergence of amide I (C=O stretch) and amide II (N-H bend) bands in the IR spectrum confirm the formation of a polyamide. lbp.world Nuclear Magnetic Resonance (NMR) spectroscopy further elucidates the polymer structure, with proton (¹H NMR) and carbon (¹³C NMR) spectra showing chemical shifts corresponding to the protons and carbons in the repeating polymer unit, confirming the specific connectivity of the monomers. lbp.worldresearchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) is crucial for evaluating the thermal stability of the resulting polymers. TGA measures the weight loss of a material as a function of temperature. Polyamides derived from aromatic diamines typically exhibit high thermal stability, with no significant weight loss observed below 400°C. lbp.worldijert.org The TGA thermogram provides data on the onset decomposition temperature and the percentage of material remaining at high temperatures (char yield), which are key indicators of the polymer's suitability for high-temperature applications. ijert.org Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymers, a critical parameter that defines the upper temperature limit for the material's application in a rigid state. ijert.org

The following table summarizes the analytical techniques used to validate polymer incorporation and characterize the resulting material.

| Analytical Technique | Purpose | Key Findings |

| Infrared (IR) Spectroscopy | Confirms the formation of amide linkages. | Disappearance of -NH₂ bands; appearance of amide I and II bands. lbp.world |

| Nuclear Magnetic Resonance (NMR) | Elucidates the detailed chemical structure of the polymer. | Shows characteristic chemical shifts for protons and carbons in the polymer backbone. lbp.worldresearchgate.net |

| Thermogravimetric Analysis (TGA) | Determines thermal stability and decomposition temperature. | High decomposition temperatures (often >400°C) and significant char yield at 900°C. ijert.orgresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg). | Provides information on the operational temperature range of the polymer. ijert.org |

Research in Dye and Pigment Development

Toluene-3,4-diamine is a significant intermediate in the synthesis of various dyes, particularly azo dyes, and is a foundational component in the design of novel dye structures.

Intermediate in Azo Dye Manufacturing and Efficiency Studies

Toluene-3,4-diamine serves as a precursor in the manufacturing of azo dyes, which constitute the largest class of synthetic colorants. nih.govjbiochemtech.com The synthesis involves a two-step process: diazotization followed by an azo coupling reaction. nih.govajol.info

Diazotization: The process begins with the treatment of an aromatic primary amine, such as Toluene-3,4-diamine, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5°C). slideshare.netslideshare.net This reaction converts the primary amino group into a diazonium salt. Given that Toluene-3,4-diamine has two amino groups, mono- or bis-diazotization can be achieved depending on the reaction conditions, allowing for the creation of more complex dye structures.

Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, in an electrophilic aromatic substitution reaction. wikipedia.orgresearchgate.net This coupling reaction forms the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color. jbiochemtech.comajol.info The specific shade of the dye can be tuned by carefully selecting the diazonium salt and the coupling component. jbiochemtech.com

Design and Characterization of Novel Dye Structures (e.g., Thieno[3,4-b]pyrazine-Based Dyes)

Beyond traditional azo dyes, aromatic diamines are utilized in the synthesis of advanced functional dyes with applications in areas like dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net One such class of dyes is based on the thieno[3,4-b]pyrazine (B1257052) moiety. The synthesis of this heterocyclic system involves the condensation of an aromatic diamine with an α-dione. researchgate.net For example, reacting a substituted 3,4-diaminothiophene (B2735483) with an α-dione yields the thieno[3,4-b]pyrazine core. researchgate.net While direct use of Toluene-3,4-diamine for this specific heterocyclic core is less documented than its thiophene (B33073) analog, the underlying condensation chemistry is analogous.

These novel dye structures are designed to have specific electronic and optical properties. nih.govresearchgate.net The characterization of these dyes involves a suite of analytical techniques to confirm their structure and evaluate their performance.

| Characterization Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and purity of the synthesized dye. ekb.eg |

| FT-IR Spectroscopy | Identifies functional groups present in the dye molecule. |

| UV-Vis Spectroscopy | Determines the light absorption properties (λmax) of the dye, which dictates its color and potential application in devices like DSSCs. mdpi.com |

| Cyclic Voltammetry | Investigates the electrochemical properties, including HOMO and LUMO energy levels, which are crucial for applications in electronics. researchgate.net |

The development of these complex dyes showcases the versatility of aromatic diamines as building blocks for high-performance organic materials. mdpi.comrsc.org

Sensor Development and Application Studies

The electrochemical properties of Toluene-3,4-diamine make it a valuable component in the development of chemical sensors, particularly those based on nanocomposite materials for the detection of biologically significant molecules.

Fabrication of Nanocomposite-Based Sensors (e.g., TiO₂-Al₂O₃)

Toluene-3,4-diamine has been investigated as a target analyte for sensors fabricated from nanocomposites. researchgate.net Research has demonstrated the development of an electrochemical sensor using a TiO₂-Al₂O₃ nanocomposite modified glassy carbon electrode (GCE) for the detection of 3,4-Diaminotoluene (B134574) (3,4-DAT). researchgate.net

The fabrication process involves synthesizing the nanocomposite material, often through methods like sonication followed by calcination, to create a material with a high surface area and specific electronic properties. nih.gov This nanocomposite is then deposited onto an electrode surface, such as a GCE, to create the sensor. The presence of metal oxides like TiO₂ in the composite can enhance the electrocatalytic activity and improve the sensitivity of the sensor. mdpi.commdpi.com The principle of detection relies on the electrochemical oxidation or reduction of the target analyte (in this case, Toluene-3,4-diamine) at the surface of the modified electrode.

Research on Sensitivity and Selectivity for Biomolecule Detection

While the previous example uses Toluene-3,4-diamine as the analyte, aromatic diamines are also incorporated into sensing platforms to detect other molecules, including biomolecules. nih.gov The amino groups of the diamine can be used to covalently bind to electrode surfaces or nanomaterials, providing a functionalized platform for further modification or for direct interaction with target analytes. nih.gov

The performance of these sensors is evaluated based on key parameters:

Sensitivity: This refers to the magnitude of the sensor's response to a change in the concentration of the analyte. For electrochemical sensors, this is often determined from the slope of the calibration curve (current vs. concentration). researchgate.net High sensitivity allows for the detection of very low concentrations of the target molecule.

Selectivity: This is the ability of the sensor to detect the target analyte in the presence of other potentially interfering species. nih.govresearchgate.net High selectivity is crucial for reliable measurements in complex biological samples.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the sensor. nih.govirsst.qc.ca LOD is a critical measure of a sensor's effectiveness. mdpi.com

Research has shown that sensors based on functionalized nanomaterials can achieve high sensitivity and selectivity for various analytes, including biomolecules like glucose and amino acids. nih.govresearchgate.net The interaction between the functionalized sensor surface and the biomolecule can lead to a measurable change in an electrical property, such as current, potential, or impedance, allowing for quantification. mdpi.com

The table below summarizes the performance metrics for a representative electrochemical sensor.

| Performance Metric | Description | Typical Goal |

| Sensitivity | Change in signal per unit change in analyte concentration. | High |

| Selectivity | Ability to distinguish the analyte from interfering substances. | High |

| Limit of Detection (LOD) | The lowest detectable concentration of the analyte. | Low (e.g., pM to µM range) researchgate.net |

| Linear Dynamic Range | The concentration range over which the sensor response is linear. | Wide |

| Response Time | The time taken to obtain a stable signal after analyte introduction. | Fast |

Environmental Monitoring Applications of Developed Sensors

The aromatic amine Toluene-3,4-diamine has garnered research interest for its application in advanced sensor technologies. Its inherent electrochemical activity makes it a suitable candidate for creating sensitive and selective detection platforms. Aromatic diamines can be incorporated into sensor design in two primary ways: as the target analyte for which the sensor is developed, or as a fundamental component in the fabrication of the sensor itself.

The development of electrochemical sensors is a significant area of environmental monitoring, offering rapid, reliable, and inexpensive measurements of various pollutants. rsc.orgresearchgate.netmdpi.com In this context, the amino groups of Toluene-3,4-diamine can be chemically modified to create specific recognition sites for target molecules. For instance, functionalization of carbon nanofibers with an aromatic diamine has been shown to create a sensing material for the selective electrochemical detection of glucose. acs.org This principle can be extended to environmental monitoring by designing the diamine-functionalized material to selectively interact with specific environmental pollutants.

The performance of such electrochemical sensors demonstrates a potential for real-world applications in monitoring hazardous substances. Key analytical parameters like sensitivity, limit of detection (LOD), and linear dynamic range (LDR) are used to quantify their performance. For example, a sensor developed using a TiO₂-Al₂O₃ nanocomposite on a glassy carbon electrode for the detection of a related diaminotoluene compound showed high sensitivity and a low detection limit, underscoring the potential of these compounds in environmental sensing applications.

Supramolecular Assembly Investigations

Supramolecular chemistry focuses on chemical systems composed of molecular subunits held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and electrostatic interactions. acs.org Toluene-3,4-diamine, with its combination of hydrogen-bonding amino groups and an aromatic ring, is an excellent candidate for use in constructing supramolecular assemblies.

Hydrogen-Bonded Supramolecular Structures Utilizing Diamines

Hydrogen bonding is a primary driving force in the formation of supramolecular structures. rsc.orgresearchgate.netresearchgate.net The two amino groups in Toluene-3,4-diamine can act as both hydrogen bond donors and acceptors, allowing for the formation of extended networks.

In the solid state, aromatic diamines readily form co-crystals with other molecules. mdpi.com Studies on co-crystals of aromatic diamines like p-phenylenediamine (B122844) with perfluorinated iodobenzenes reveal that the amine groups are excellent halogen bond acceptors. mdpi.com However, they are relatively poor hydrogen bond donors. mdpi.com Despite this, the nitrogen atoms of the amino groups frequently act as hydrogen bond acceptors in the crystal structures of pure diamines. mdpi.com The formation of supramolecular structures is often dictated by the strength of the hydrogen bonds formed between the molecule and a co-crystal former. rsc.org Strong hydrogen bonds, such as N–H⋯O and N–H⋯N, are instrumental in directing the assembly of molecules into well-defined patterns. rsc.orgresearchgate.net The relative positioning of the two amino groups on the toluene ring in Toluene-3,4-diamine influences the geometry of these hydrogen-bonded networks.

Molecular Recognition and Self-Assembly Processes

Molecular recognition and self-assembly are fundamental processes in supramolecular chemistry, where molecules spontaneously organize into ordered structures. acs.org For aromatic molecules like Toluene-3,4-diamine, self-assembly is often driven by a combination of hydrogen bonding between the amino groups and π–π stacking interactions between the aromatic rings. rsc.orgrsc.orgnih.gov

The self-assembly of aromatic amino acids into well-ordered nanostructures provides a model for understanding how Toluene-3,4-diamine might behave. nih.govnih.gov In these systems, aromatic π–π stacking, hydrogen bonding, and electrostatic interactions are the driving forces for aggregation. nih.gov The chirality of the molecules can also play a critical role in the self-assembly process. nih.gov Similarly, the specific arrangement of functional groups on the Toluene-3,4-diamine molecule—the two ortho-positioned amino groups and the methyl group—provides a unique set of instructions for its self-assembly into larger, ordered supramolecular structures. rsc.orgrsc.org

Influence of Diamine Structure on Supramolecular Gelation in Organic Solvents

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. nih.govcmu.edu The structure of the gelator molecule is crucial in determining its gelation ability. Bis-urea molecules derived from aromatic diamines have been shown to be effective LMWGs. researchgate.net

The gelation process is typically driven by non-covalent interactions, including hydrogen bonding and π–π stacking. cmu.edumdpi.com For a molecule like Toluene-3,4-diamine to act as a gelator, it would likely need to be derivatized to enhance its ability to form extended hydrogen-bonded networks, for example, by converting the amino groups to urea or amide functionalities. cmu.eduresearchgate.net The aromatic nature of the toluene core would promote π–π stacking interactions, which, in concert with hydrogen bonding, could lead to the formation of the fibrous networks characteristic of supramolecular gels. cmu.edumdpi.com The substitution pattern on the aromatic ring, including the methyl group and the positions of the amino groups, would influence the packing of the molecules and thus the stability and properties of the resulting gel. researchgate.net

Anion-π Interactions in Metallacycle Assembly

Anion-π interactions are non-covalent interactions between an anion and an electron-deficient aromatic π-system. nih.govunige.ch These interactions are increasingly being recognized as important in supramolecular chemistry for the design of selective anion receptors. nih.gov

Metallacycles are cyclic molecules containing one or more metal atoms. The synthesis of metallacycles can involve the use of diamine ligands. For instance, Schiff bases derived from 4-methyl-o-phenylenediamine (another name for Toluene-3,4-diamine) have been used to create metal complexes. researchgate.netresearchgate.net When incorporated into a metallacycle, the aromatic ring of the Toluene-3,4-diamine ligand can be positioned to interact with anions. The coordination of the diamine to a metal center can enhance the electron-deficient character of the aromatic ring, thereby strengthening potential anion-π interactions. This provides a pathway for the rational design of metallacycles that can act as receptors or sensors for specific anions. nih.gov

Corrosion Inhibitor Research

Aromatic amines are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. ampp.orgmdpi.com They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. ampp.org Toluene-3,4-diamine is utilized as a chemical intermediate in the production of corrosion inhibitors like tolyltriazole. patsnap.comgoogle.com

The inhibition mechanism involves the interaction of the π-electrons of the aromatic ring and the lone pair of electrons on the nitrogen atoms with the vacant d-orbitals of the metal. onepetro.orgnih.gov The structure of the aromatic amine, including the nature and position of substituents on the ring, plays a crucial role in its effectiveness as a corrosion inhibitor. ampp.orgnih.gov

Research on quinoxaline (B1680401) derivatives synthesized from 4-Methyl-o-phenylenediamine has demonstrated their efficacy in protecting mild steel in hydrochloric acid. researchgate.net The inhibition efficiency of these compounds increases with their concentration. researchgate.net The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 1x10-6 | 49.5 |

| 1x10-5 | 70.1 |

| 1x10-4 | 85.2 |

| 1x10-3 | 93.8 |

Synthesis of Metal Corrosion Inhibitors

Toluene-3,4-diamine serves as a crucial intermediate in the synthesis of corrosion inhibitors for a variety of metals. patsnap.comgoogle.com Organic compounds containing heteroatoms like nitrogen are effective at protecting metals from corrosion, and diamines are recognized as particularly efficient inhibitors in corrosive environments. researchgate.net The protective mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a film that can be of a physical or chemical nature. researchgate.net

The synthesis of these inhibitors often begins with the production of high-purity 3,4-diaminotoluene (the free base of the dihydrochloride (B599025) salt). One efficient synthesis method involves the hydrogenation reduction of o-nitro-p-toluidine. patsnap.comgoogle.com This process is favored over older methods, such as sodium sulfide (B99878) or ferrous powder reduction, because it results in a higher purity product (99.5%) and a higher yield (96%-97%), which is critical for producing high-quality corrosion inhibitors. patsnap.comgoogle.com

Research on various diamine derivatives has shown their effectiveness in acidic media. For instance, studies on steel in sulfuric acid (H₂SO₄) solutions demonstrate that diamine compounds can act as mixed inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the steel surface often follows established models like the Langmuir or Frumkin adsorption isotherms. researchgate.net

Table 1: Synthesis Parameters for 3,4-Diaminotoluene Precursor

| Parameter | Value | Reference |

| Raw Material | o-nitro-p-toluidine | patsnap.comgoogle.com |

| Process | Hydrogenation Reduction | patsnap.comgoogle.com |

| Catalyst | Palladium on Carbon or Raney Nickel | google.com |

| Solvent | Alcohol | patsnap.comgoogle.com |

| Temperature | 65-85 °C | patsnap.comgoogle.com |

| Pressure | 1.0-4.0 MPa | patsnap.comgoogle.com |

| Product Purity | 99.5% | patsnap.comgoogle.com |

| Yield | 96-97% | patsnap.comgoogle.com |

Development of Anti-Rusting Agents

The application of toluene-3,4-diamine extends to the formulation of anti-rusting agents, which are vital for protecting metals such as silver, copper, lead, nickel, and zinc. patsnap.comgoogle.com It is a key component in the synthesis of 5-methylbenzotriazole, a well-known anti-rust agent and corrosion inhibitor. patsnap.com

These agents are widely incorporated into various products, including:

Anti-rust oils and greases patsnap.com

Vapor phase corrosion inhibitors for copper and its alloys patsnap.com

Circulating water treatment agents patsnap.com

Automotive antifreeze patsnap.com

Lubricating oil additives patsnap.com

The high purity of 3,4-diaminotoluene, achieved through modern synthesis routes, is essential to meet the quality demands for these high-grade anti-rusting agents. patsnap.comgoogle.com The presence of the diamine structure allows for the creation of heterocyclic compounds like benzotriazoles, which are highly effective at forming a passive, protective layer on metal surfaces, thereby preventing rust formation.

Rubber Antioxidant Research

In polymer chemistry, Toluene-3,4-diamine is utilized as a raw material in the production of rubber antioxidants. nih.gov Specifically, it is used to create specialty antioxidants such as mercaptotoluimidazole and its zinc salt. nih.gov These antioxidants are particularly effective in nitrile rubber elastomers. nih.gov

Amine-based antioxidants are a major class of stabilizers used in the rubber industry. nih.gov They function by interrupting the free-radical chain reactions that lead to the degradation of rubber when exposed to oxygen, ozone, and heat. nih.gov Derivatives of aromatic amines, like phenylenediamines, are well-established as effective antioxidants in rubber processing. wikipedia.org The inclusion of Toluene-3,4-diamine-derived antioxidants helps to preserve the mechanical properties and extend the service life of rubber products. nih.govnih.gov

Table 2: Applications in Materials Science

| Application Area | Specific Use | Target Material/System | Reference |

| Corrosion Inhibition | Synthesis of inhibitors | Steel, Silver, Copper, Lead, Nickel, Zinc | patsnap.comgoogle.comresearchgate.net |